molecular formula C17H20N2OS B2379950 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 385398-07-2

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No.: B2379950
CAS No.: 385398-07-2
M. Wt: 300.42
InChI Key: VQUMTCFOMMBRLC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methylphenyl group, and a tetrahydroquinazoline core with a thione moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with 4-methylbenzaldehyde, followed by cyclization and subsequent introduction of the thione group. Reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl or methylphenyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization under specific conditions, forming new ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include oxidized or reduced derivatives, substituted products, and cyclized compounds.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyethyl and thione groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can be compared with other quinazoline derivatives, such as:

    2-(4-Methylphenyl)-4(3H)-quinazolinone: Lacks the hydroxyethyl and thione groups, resulting in different chemical reactivity and biological activity.

    1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione: Similar structure but without the methyl group on the phenyl ring, leading to variations in its properties and applications.

    2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the hydroxyethyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-6-8-13(9-7-12)16-18-17(21)14-4-2-3-5-15(14)19(16)10-11-20/h6-9,20H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMTCFOMMBRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCO)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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